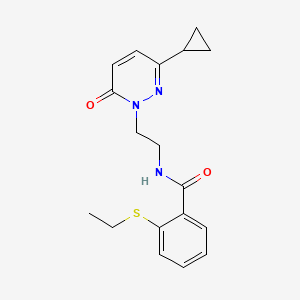

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-2-24-16-6-4-3-5-14(16)18(23)19-11-12-21-17(22)10-9-15(20-21)13-7-8-13/h3-6,9-10,13H,2,7-8,11-12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDLLHCBJKOQIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide involves multi-step organic synthesis. One common approach is to start with a precursor benzamide compound, which undergoes functionalization to introduce the cyclopropyl and pyridazinyl groups.

Step 1: Start with 2-(ethylthio)benzamide.

Step 2: React this with a suitable cyclopropylating agent to introduce the cyclopropyl group.

Step 3: Further reaction with a pyridazinone derivative to form the desired pyridazinyl group.

Industrial Production Methods

In an industrial context, this compound might be synthesized using scalable methods that involve optimized reaction conditions such as:

Controlled temperatures

Catalytic agents to improve yield and selectivity

Continuous flow reactors for increased efficiency

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

Oxidation: Typically involving reagents like m-chloroperbenzoic acid.

Reduction: Often using agents such as lithium aluminium hydride.

Substitution: Commonly seen in the benzamide ring, where electrophilic and nucleophilic substitution reactions can occur.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid at room temperature.

Reduction: Lithium aluminium hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide under UV light.

Major Products

Oxidation: Products include oxidized benzamide derivatives.

Reduction: Yields reduced forms of the parent compound, often removing oxo groups.

Substitution: Produces halogenated or functionalized derivatives of the benzamide ring.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules, often used in drug discovery and development.

Biology

Biologically, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide is studied for its potential as a bioactive molecule, interacting with various biological targets.

Medicine

In medicine, this compound shows promise in drug research, particularly for its potential therapeutic effects in treating certain diseases, thanks to its complex structure.

Industry

Industrially, it can be utilized in the development of new materials and chemicals with unique properties, leveraging its intricate molecular framework.

Mechanism of Action

The compound's effects are typically mediated through specific molecular interactions with target proteins or enzymes. The cyclopropyl and pyridazinyl groups provide a unique interaction profile with various molecular pathways, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzamide derivatives with modifications on the pyridazinone ring and benzamide substituents. Below is a detailed comparison with analogous compounds based on structural features, synthetic pathways, and inferred biological activities.

Structural and Functional Group Comparison

Notes:

- *Molecular weight calculated based on formula.

- The ethylthio group in the target compound contrasts with thiazole-methylthio or sulfonyl groups in analogs, affecting electronic properties and target selectivity .

- Cyclopropyl substitution may enhance metabolic stability compared to bulkier groups like trifluoromethyl .

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide is a synthetic compound belonging to the pyridazinone class, noted for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

The compound's structure features a pyridazinone core with various substituents that enhance its pharmacological properties. The presence of the cyclopropyl group is particularly significant, as it may influence the compound's interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄OS |

| Molecular Weight | 306.36 g/mol |

| CAS Number | 2034267-15-5 |

The precise mechanism of action for this compound is not fully elucidated. However, it is suggested that the compound interacts with specific enzymes or receptors, modulating biological pathways. This interaction may lead to:

- Inhibition of cell proliferation : The compound has shown potential in inducing cell cycle arrest and apoptosis in cancer cells.

- Targeting specific signaling pathways : By binding to active sites on proteins, it can alter their conformations and influence downstream signaling events.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit tumor growth by inducing apoptosis and G1 phase cell cycle arrest in various cancer cell lines.

Case Studies

- Breast Cancer Cell Lines : In studies involving breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer.

- Lung Cancer Models : Preclinical models showed that the compound could reduce tumor size significantly when administered at specific dosages, indicating its efficacy in vivo.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- A study highlighted its effectiveness in modulating pathways associated with cell proliferation and apoptosis, marking it as a candidate for further development in cancer therapeutics.

- Another research effort focused on structure-activity relationships (SAR), revealing that modifications to the ethylthio group could enhance biological activity against specific cancer types.

Q & A

Q. What are the optimized synthetic routes for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones under acidic/basic conditions (e.g., HCl or NaOH) .

- Step 2: Introduction of the cyclopropyl group through nucleophilic substitution or cross-coupling reactions (e.g., using cyclopropylboronic acid under Suzuki conditions) .

- Step 3: Ethylthio-benzamide coupling via amide bond formation (e.g., EDC/HOBt activation in DMF at 0–25°C) .

Critical Parameters: - Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalysts: Pd(PPh₃)₄ for cross-coupling steps improves cyclopropyl integration .

- Yield Optimization: Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) minimize side reactions .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify cyclopropyl (δ 0.5–1.5 ppm), pyridazinone (δ 7.5–8.5 ppm), and ethylthio (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) groups .

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., m/z ~385 for C₁₈H₂₀N₃O₂S) .

- HPLC: Reverse-phase C18 columns (e.g., 90% MeOH/H₂O mobile phase) to assess purity (>95%) .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal Stability: Stable at 25°C for >6 months in dark, anhydrous environments. Degrades at >60°C, forming cyclopropane ring-opened byproducts .

- pH Sensitivity: Susceptible to hydrolysis in acidic (pH <3) or basic (pH >10) conditions, cleaving the ethylthio-benzamide bond .

Mitigation: Store at –20°C under nitrogen with desiccants (e.g., silica gel) .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in enzyme inhibition?

Answer: The compound likely targets enzymes via:

- Pyridazinone Interaction: The 6-oxo group coordinates with catalytic residues (e.g., serine hydrolases or kinases) .

- Ethylthio-Benzamide Binding: The benzamide moiety enhances hydrophobic pocket binding, while the ethylthio group may modulate redox-sensitive enzymes .

Methodology: - Molecular Docking: Use AutoDock Vina with PDB structures (e.g., COX-2 or CYP450) to map binding affinities .

- Kinetic Assays: Measure IC₅₀ values via fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) .

Q. How can structural modifications (e.g., cyclopropyl vs. thiophene substituents) improve bioactivity?

Answer:

- Cyclopropyl vs. Thiophene: Cyclopropyl enhances metabolic stability compared to thiophene (prone to oxidation) but may reduce π-π stacking in receptor binding .

- Ethylthio Optimization: Replacing ethylthio with methylsulfonyl increases polarity, improving solubility but reducing membrane permeability .

SAR Approach: - Library Synthesis: Generate analogs via combinatorial chemistry (e.g., substituent variation at pyridazinone C3 and benzamide positions) .

- In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HepG2) and inflammatory markers (e.g., TNF-α) to correlate substituents with activity .

Q. How should researchers address contradictory data in biological activity assays (e.g., cytotoxicity vs. anti-inflammatory effects)?

Answer: Root Causes:

- Off-Target Effects: The compound may interact with multiple receptors (e.g., COX-2 inhibition vs. unintended kinase activation) .

- Assay Conditions: Variability in cell viability protocols (e.g., MTT vs. ATP-luciferase) can skew results .

Resolution Strategies: - Dose-Response Curves: Establish biphasic effects (e.g., cytoprotective at low doses, cytotoxic at high doses) via 8-point dilution series .

- Proteomics: Use SILAC labeling to identify off-target protein interactions in HEK293T cells .

Q. What computational methods are effective for predicting metabolic pathways and toxicity?

Answer:

- ADMET Prediction: Tools like SwissADME or admetSAR to forecast CYP450 metabolism (e.g., CYP3A4-mediated oxidation of ethylthio group) .

- Toxicity Profiling: QSAR models (e.g., ProTox-II) to predict hepatotoxicity risks from reactive metabolites (e.g., sulfoxide intermediates) .

Validation: - In Vitro Microsomal Assays: Human liver microsomes (HLM) + NADPH to track metabolite formation via LC-MS/MS .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

- Salt Formation: Prepare hydrochloride or mesylate salts to enhance aqueous solubility .

- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in pharmacokinetic studies .

In Vivo Testing: - Pharmacokinetics (PK): Administer IV (1 mg/kg) and oral (10 mg/kg) doses in Sprague-Dawley rats; measure plasma levels via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.